1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a description of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis and spectroscopic analysis of tri-substituted ureas containing N-methylpiperazine along with phenyl and N-heterocyclic substituents. These compounds demonstrated amino–imino tautomerism and free rotation of the aryl substituted N-carbamoyl group, except for the imino form of the thiazole derivative. The findings suggest potential for diverse applications in molecular design due to the structural versatility of these compounds (Iriepa & Bellanato, 2013).
Biological Activities
Antimicrobial and Enzyme Inhibition Properties : A study highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties with varied biological activities. Some synthesized compounds showed good to moderate antimicrobial activity against test microorganisms, indicating the potential of such structures in developing new antimicrobial agents (Başoğlu et al., 2013).
Corrosion Inhibition : Research on 1,3,5-triazinyl urea derivatives has shown significant potential in corrosion inhibition for mild steel in acidic environments. The studies suggest that these compounds can efficiently protect metal surfaces, providing insights into the application of related chemical structures in corrosion protection technologies (Mistry et al., 2011).
Synthesis and Drug Design
- The synthesis and in vivo evaluation of substituted sulphonylureas/guanidine-based derivatives as hypoglycemic agents offer a promising outlook for the application of related chemical compounds in medicinal chemistry, particularly in treating diabetes (Panchal et al., 2017).
Anticancer Research
- A study on urea and thiourea derivatives containing benzimidazole group as potential anticancer agents revealed that specific compounds exhibit higher cytotoxicity in breast cancer cell lines, suggesting the potential of similar compounds in anticancer drug development (Siddig et al., 2021).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal methods.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O2S/c1-16-5-7-18(8-6-16)28-22(34)30-23-29-19(15-35-23)14-21(33)32-11-9-31(10-12-32)20-4-2-3-17(13-20)24(25,26)27/h2-8,13,15H,9-12,14H2,1H3,(H2,28,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLOKNMPTINUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea |
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